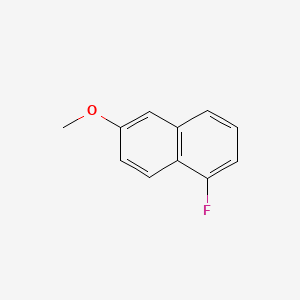

1-Fluoro-6-methoxynaphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

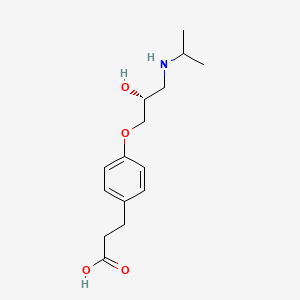

1-Fluoro-6-methoxynaphthalene is an organic compound with the molecular formula C11H9FO. It is a derivative of naphthalene, where a fluorine atom is substituted at the first position and a methoxy group at the sixth position. This compound is known for its use as a reactant in the preparation of metabolites for pharmaceuticals, such as Duloxetine .

科学的研究の応用

1-Fluoro-6-methoxynaphthalene has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly in the development of antidepressants like Duloxetine.

Industry: Applied in the production of dyes, pigments, and other fine chemicals

Safety and Hazards

The safety data sheet for 1-Fluoro-6-methoxynaphthalene suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical attention should be sought immediately . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

将来の方向性

1-Fluoro-6-methoxynaphthalene and similar compounds could have potential applications in various fields. For instance, fluorescence resonance energy transfer-based screening for protein kinase C ligands has been developed using a diacylglycerol (DAG) lactone labeled with a donor fluorescent dye, 6-methoxynaphthalene . Additionally, catalytic protodeboronation of pinacol boronic esters, a process that involves a radical approach, could open up new possibilities for the use of similar compounds .

作用機序

Target of Action

1-Fluoro-6-methoxynaphthalene is a biochemical used in proteomics research

Mode of Action

As a biochemical used in proteomics research, it may interact with proteins or other biomolecules, but the specifics of these interactions and the resulting changes are currently unknown .

Biochemical Pathways

Given its use in proteomics research, it may influence protein-related pathways, but the details of these effects and their downstream consequences are currently unknown .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

As a biochemical used in proteomics research, it may have effects at the molecular and cellular levels, but the specifics of these effects are currently unknown .

生化学分析

Biochemical Properties

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules. The nature of these interactions would depend on the specific context of the research.

Cellular Effects

A related compound, 6-methoxynaphthalene, has been used in fluorescence resonance energy transfer (FRET)-based screening for protein kinase C ligands . This suggests that 1-Fluoro-6-methoxynaphthalene could potentially influence cell signaling pathways, gene expression, and cellular metabolism, depending on its specific interactions with cellular biomolecules.

Molecular Mechanism

Given its use in proteomics research , it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Given its use in proteomics research , it may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

Given its use in proteomics research , it may interact with transporters or binding proteins and could potentially affect its localization or accumulation.

Subcellular Localization

Given its use in proteomics research , it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications.

準備方法

Synthetic Routes and Reaction Conditions: 1-Fluoro-6-methoxynaphthalene can be synthesized through various methods. One common approach involves the reaction of 1-naphthylamine with nitrous acid to form a diazonium salt, which is then reacted with fluoroboric acid to yield 1-fluoronaphthalene. The methoxy group can be introduced via a subsequent methylation reaction using iodomethane .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

化学反応の分析

Types of Reactions: 1-Fluoro-6-methoxynaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The aromatic ring can undergo reduction to form dihydro derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

Substitution: Products depend on the nucleophile used, such as 1-methoxy-6-substituted naphthalene.

Oxidation: Products include 1-fluoro-6-methoxy-2-naphthaldehyde or 1-fluoro-6-methoxy-2-naphthoic acid.

Reduction: Products include 1-fluoro-6-methoxy-1,2-dihydronaphthalene

類似化合物との比較

1-Fluoronaphthalene: Lacks the methoxy group, making it less lipophilic and potentially less reactive in certain biological contexts.

6-Methoxynaphthalene: Lacks the fluorine atom, which may result in different reactivity and binding properties.

1-Methoxy-6-fluoronaphthalene: An isomer with the methoxy and fluorine groups swapped, leading to different chemical and biological properties.

Uniqueness: 1-Fluoro-6-methoxynaphthalene is unique due to the combined presence of both fluorine and methoxy groups on the naphthalene ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.

特性

IUPAC Name |

1-fluoro-6-methoxynaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHWQGOHUQTLNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Uridine-[5',5'-D2]](/img/structure/B584041.png)

![4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584051.png)

![4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584052.png)

![L-[1-13C]xylose](/img/structure/B584054.png)

![L-[2-13C]Xylose](/img/structure/B584058.png)